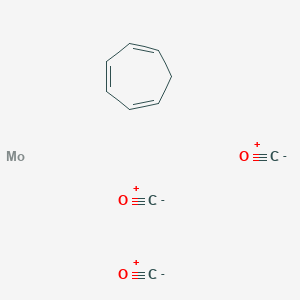

Cycloheptatriene molybdenum tricarbonyl

Description

Properties

IUPAC Name |

carbon monoxide;cyclohepta-1,3,5-triene;molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8.3CO.Mo/c1-2-4-6-7-5-3-1;3*1-2;/h1-6H,7H2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAVHVQYKSYTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C=CC=CC=C1.[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8MoO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12125-77-8 | |

| Record name | Tricarbonyl[(1,2,3,4,5,6-η)cyclohepta-1,3,5-triene]molybdenum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cycloheptatriene molybdenum tricarbonyl synthesis mechanism

An In-depth Technical Guide to the Synthesis and Mechanism of Cycloheptatriene Molybdenum Tricarbonyl

Introduction: A Prototypical Piano Stool Complex

Cycloheptatriene molybdenum tricarbonyl, with the chemical formula (C₇H₈)Mo(CO)₃, is a cornerstone organomolybdenum compound that serves as a vital precursor and model system in the study of transition metal π-complexes.[1][2] This red-orange, air-sensitive solid is readily soluble in nonpolar organic solvents and is distinguished by its classic "piano stool" geometry. In this structure, the molybdenum tricarbonyl fragment, Mo(CO)₃, acts as the base, while the planar, six-carbon face of the cycloheptatriene ligand forms the "seat," coordinating to the metal center in an η⁶ fashion.[1][2] The non-coordinated methylene group of the triene projects away from this plane.[1]

While the compound itself has limited direct practical applications, its stable and well-characterized nature makes it an invaluable starting material for the synthesis of other important organometallic species, most notably the cationic (η⁷-cycloheptatrienyl)molybdenum tricarbonyl complex.[1][3] This guide provides a detailed exploration of the synthesis mechanism, a field-proven experimental protocol, and the characteristic reactivity of this archetypal complex, tailored for researchers in organometallic chemistry and drug development.

Part 1: The Core Synthesis Mechanism - A Ligand Substitution Pathway

The formation of cycloheptatriene molybdenum tricarbonyl is achieved through the direct thermal reaction of molybdenum hexacarbonyl, Mo(CO)₆, with cycloheptatriene, C₇H₈.[1] The overall transformation is a ligand substitution reaction where three carbonyl (CO) ligands are displaced by one cycloheptatriene ligand.

C₇H₈ + Mo(CO)₆ → (η⁶-C₇H₈)Mo(CO)₃ + 3 CO[1]

The causality behind this process is rooted in the principles of ligand field theory and the 18-electron rule, which governs the stability of many organometallic complexes. Molybdenum hexacarbonyl is a stable, 18-electron complex. The thermal energy supplied during the reaction initiates the dissociative loss of CO ligands. This is the rate-determining step, creating a coordinatively unsaturated and highly reactive molybdenum species.

The cycloheptatriene molecule, with its conjugated system of three π-bonds, acts as a six-electron donor. It readily coordinates to the electron-deficient molybdenum center, ultimately displacing three CO ligands (each a two-electron donor) to form the final, stable 18-electron product, (C₇H₈)Mo(CO)₃. The choice of a high-boiling solvent is critical; it ensures the reaction temperature is sufficient to overcome the activation energy for CO dissociation and allows the gaseous CO byproduct to be efficiently removed, driving the reaction to completion according to Le Châtelier's principle.

Caption: Ligand substitution mechanism for (C₇H₈)Mo(CO)₃ synthesis.

Part 2: Experimental Protocol and Data

The following protocol is a robust, self-validating method adapted from established procedures in inorganic synthesis.[4] Its success relies on maintaining an inert atmosphere to prevent oxidation of the zero-valent molybdenum species.

Detailed Step-by-Step Methodology

Objective: To synthesize (η⁶-Cycloheptatriene)molybdenum tricarbonyl.

Materials & Reagents:

-

Molybdenum hexacarbonyl, Mo(CO)₆ (3.8 mmol, 1.0 g)

-

Cycloheptatriene, C₇H₈ (38 mmol, 4.0 mL)

-

Nonane (10 mL) or another high-boiling inert hydrocarbon solvent

-

Standard Schlenk line apparatus or glovebox

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Filtration apparatus (e.g., Schlenk filter frit)

Procedure:

-

Inert Atmosphere: Assemble the reaction flask and condenser under a nitrogen or argon atmosphere. All glassware should be thoroughly dried.

-

Charging the Flask: To the round-bottom flask, add molybdenum hexacarbonyl (1.0 g), nonane (10 mL), and an excess of cycloheptatriene (4.0 mL).[4]

-

Thermal Reaction: Heat the mixture to reflux with vigorous stirring. The reaction should be maintained at reflux for approximately 2 hours.[4] Causality: Refluxing provides the thermal energy necessary to promote the dissociative loss of CO ligands from the Mo(CO)₆ complex, which is the rate-limiting step of the synthesis.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the cooled solution under an inert atmosphere to remove any unreacted, sublimed Mo(CO)₆.

-

The filtrate contains the desired product. The solvent and excess cycloheptatriene can be removed under reduced pressure to yield the crude red-orange solid product.

-

Further purification can be achieved by recrystallization from a suitable solvent like hexane or by column chromatography on alumina.[5]

-

Safety Precautions:

-

Molybdenum hexacarbonyl is toxic and volatile. It must be handled in a well-ventilated fume hood.[6]

-

Organic solvents are flammable. Ensure the reaction is performed away from ignition sources.

-

The product is air-sensitive and should be handled and stored under an inert atmosphere.[4]

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data provides a clear fingerprint for the synthesized compound.

Table 1: Physicochemical Properties of (C₇H₈)Mo(CO)₃

| Property | Value | Source |

| Appearance | Red-orange solid | [1] |

| Molar Mass | 272.12 g/mol | [1] |

| Melting Point | 100–101 °C | [1][2] |

| Density | 1.81 g/cm³ | [1] |

| Solubility | Soluble in nonpolar organic solvents, insoluble in water | [1][2] |

Table 2: Key Spectroscopic Data for Characterization

| Spectroscopic Technique | Characteristic Peaks | Interpretation |

| IR (benzene) | ν(CO): 1984, 1915, 1887 cm⁻¹ | The presence of three distinct C-O stretching bands confirms the fac (facial) arrangement of the three carbonyl ligands, consistent with the C₃ᵥ local symmetry of the Mo(CO)₃ fragment.[4] |

| ¹H NMR (C₆D₆) | δ 5.2 (m), 4.92 (m), 3.60 (t), 3.00 (m), 2.45 (m) ppm | These complex multiplets correspond to the various protons on the coordinated cycloheptatriene ring, reflecting their distinct chemical environments.[4] |

| ¹³C NMR (C₆D₆) | δ 216.1 (CO), 102.7, 97.2, 60.2, 27.2 ppm | The downfield signal is characteristic of the carbonyl carbons, while the other signals correspond to the carbons of the cycloheptatriene ligand.[4] |

Part 3: Key Reactivity - Hydride Abstraction

A defining reaction of (C₇H₈)Mo(CO)₃ is its conversion to the cationic (η⁷-cycloheptatrienyl)molybdenum tricarbonyl complex, often referred to as the tropylium complex.[1] This is achieved through hydride abstraction from the methylene group of the cycloheptatriene ligand using a strong carbocation reagent, such as triphenylcarbenium (trityl) hexafluorophosphate, [(C₆H₅)₃C][PF₆].[1][4]

(η⁶-C₇H₈)Mo(CO)₃ + [(C₆H₅)₃C]⁺ → [(η⁷-C₇H₇)Mo(CO)₃]⁺ + (C₆H₅)₃CH[1]

This reaction is mechanistically significant for several reasons:

-

Hapticity Change: The cycloheptatriene ligand undergoes a change in hapticity from η⁶ to η⁷.

-

Aromatization: The seven-membered ring becomes a planar, aromatic cycloheptatrienyl (tropylium) cation, which is a stable 6π-electron aromatic system.

-

Spectroscopic Shift: The conversion is easily monitored by spectroscopy. In the ¹H NMR spectrum, the multiple signals of the C₇H₈ ligand collapse into a single sharp singlet (δ ~6.6 ppm in acetone-d₆), indicating that all seven protons on the now-aromatic ring are chemically equivalent.[4] The IR ν(CO) bands also shift to higher frequencies (e.g., 2076 and 2028 cm⁻¹), reflecting the increased positive charge on the molybdenum center, which reduces back-bonding to the CO ligands.[4]

Sources

- 1. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]

- 2. Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa [wolfabio.com]

- 3. scribd.com [scribd.com]

- 4. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 5. Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF3 Bond | MDPI [mdpi.com]

- 6. Page loading... [wap.guidechem.com]

Technical Whitepaper: (η⁶-Cycloheptatriene)Molybdenum Tricarbonyl

A Versatile Organometallic Precursor for Catalysis and Ligand Transfer

Executive Summary

(η⁶-Cycloheptatriene)molybdenum tricarbonyl (often abbreviated as (C₇H₈)Mo(CO)₃) is a foundational organometallic complex characterized by its "piano-stool" geometry.[1] Unlike the kinetically inert parent carbonyl, molybdenum hexacarbonyl [Mo(CO)₆], this complex features a labile cycloheptatriene ligand that allows for facile ligand exchange under mild conditions.

For researchers in drug development and catalysis, this compound serves two critical functions:

-

A Superior Mo(CO)₃ Source: It acts as a "soluble source of Mo(CO)₃," enabling the synthesis of sensitive molybdenum catalysts used in asymmetric allylic alkylations and olefin metathesis.

-

A Gateway to Tropylium Chemistry: It undergoes hydride abstraction to form the stable [(η⁷-C₇H₈)Mo(CO)₃]⁺ cation, a scaffold used to study nucleophilic addition rules (Davies-Green-Mingos) relevant to stereoselective synthesis.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | Tricarbonyl(η⁶-cyclohepta-1,3,5-triene)molybdenum(0) |

| CAS Number | 12125-77-8 |

| Molecular Formula | C₁₀H₈MoO₃ |

| Molecular Weight | 272.11 g/mol |

| Appearance | Red-orange crystalline solid |

| Solubility | Soluble in non-polar organic solvents (Benzene, CH₂Cl₂, THF); decomposes in polar oxidizing solvents.[2] |

| Melting Point | 100–101 °C (decomposes) |

| Stability | Air-sensitive; store under inert atmosphere (N₂ or Ar) at -20°C. |

| Structure | Pseudo-octahedral "piano stool"; Mo coordinated to 3 CO ligands and 6 carbons of the triene ring. |

Structural Dynamics & Bonding

The utility of (C₇H₈)Mo(CO)₃ stems from its unique bonding mode. The molybdenum center coordinates to six of the seven carbons in the cycloheptatriene ring (η⁶-hapticity).[2]

-

Geometry: The complex adopts a pseudo-octahedral geometry. The three carbonyl ligands form the "legs" of the piano stool, while the nearly planar C₆ fragment of the ring forms the "seat."

-

The Methylene Fold: The sp³-hybridized methylene group (-CH₂-) is not coordinated to the metal and bends away from the metal center (exo-conformation) to relieve steric strain.

-

Fluxionality: In solution, the ring exhibits "ring-whizzing" (1,2-shift) behavior, though this is slower compared to other metal-polyene complexes. This lability is precisely what makes the C₇H₈ ligand an excellent leaving group for substitution reactions.

Synthesis Protocol (Standard Operating Procedure)

Directive: The following protocol is optimized for research-grade purity. All steps must be performed under an inert atmosphere (Schlenk line or Glovebox).

Reaction Scheme

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

-

Connect the top of the condenser to a nitrogen/argon line and an oil bubbler (essential for monitoring CO release).

-

-

Reagent Loading:

-

Charge the flask with Molybdenum Hexacarbonyl [Mo(CO)₆] (2.0 g, 7.6 mmol).

-

Add Cycloheptatriene [C₇H₈] (10 mL, excess) and n-Nonane (or n-Heptane) (40 mL) as the solvent. Note: Nonane allows for a higher reflux temperature, accelerating the CO dissociation.

-

-

Reaction:

-

Heat the mixture to reflux (~120–130°C for nonane).

-

Observation: The solution will turn from colorless to a deep red-orange over 2–4 hours.

-

Critical Check: Monitor the bubbler. The reaction is complete when CO evolution ceases.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture under nitrogen to remove unreacted Mo(CO)₆ (if any).

-

Evaporate the solvent under high vacuum. Alternatively, if the product precipitates upon cooling, filter the red solid and wash with cold pentane.

-

-

Purification:

-

Recrystallize from a mixture of CH₂Cl₂ and Hexane (1:1) at -20°C to obtain analytical-grade red crystals.

-

Workflow Visualization

Caption: Figure 1. Optimized synthesis workflow for (η⁶-C₇H₈)Mo(CO)₃ via thermal ligand substitution.

Applications in Drug Development & Catalysis

A. Ligand Transfer Reagent (The "Mo(CO)₃" Source)

In medicinal chemistry, synthesizing molybdenum catalysts often requires a "Mo(CO)₃" fragment. Using Mo(CO)₆ directly is difficult due to the high energy required to dissociate the first CO ligand.

-

Mechanism: The cycloheptatriene ligand in (C₇H₈)Mo(CO)₃ is much more labile than CO.

-

Application: It is used to synthesize (Mesitylene)Mo(CO)₃ and (MeCN)₃Mo(CO)₃ , which are precursors for Mo-catalyzed asymmetric allylic alkylations . These reactions are pivotal for constructing chiral quaternary centers in complex drug scaffolds.

B. Hydride Abstraction & Tropylium Chemistry

One of the most elegant reactions of this complex is its conversion to the tropylium cation.

-

Reagent: Trityl cation (Ph₃C⁺), typically as Ph₃C⁺PF₆⁻.

-

Reaction: The trityl ion abstracts a hydride (H⁻) from the sp³ methylene group of the cycloheptatriene.

-

Product: [(η⁷-C₇H₇)Mo(CO)₃]⁺ (Tropylium molybdenum tricarbonyl cation).

-

Significance: This cationic complex is highly electrophilic. Nucleophiles (Nu⁻) attack the ring exo to the metal, regenerating the neutral η⁶-complex with high stereocontrol. This "protection-activation" strategy allows for the stereoselective functionalization of seven-membered rings found in bioactive alkaloids.

Reactivity Pathways Diagram

Caption: Figure 2. Divergent reactivity pathways: Ligand exchange for catalyst synthesis vs. Hydride abstraction for ring functionalization.

Safety & Stability (E-E-A-T)

-

Air Sensitivity: While the solid is moderately stable in air for short periods, solutions oxidize rapidly, turning blue/green (formation of Mo-oxides). Always handle solutions under N₂.

-

Toxicity: The compound releases Carbon Monoxide (CO) upon thermal decomposition. All heating steps must be performed in a fume hood.

-

Storage: Store in a tightly sealed vial under nitrogen at -20°C to prevent slow decomposition and oxidation.

References

-

Cotton, F. A.; McCleverty, J. A.; White, J. E. "Cycloheptatrienemolybdenum(0) Tricarbonyl."[1] Inorganic Syntheses, 1967 , 9, 121–122. Link[1][3]

-

Dunitz, J. D.; Pauling, P. "Struktur des Cycloheptatrien-molybdän-tricarbonyls, C₇H₈Mo(CO)₃." Helvetica Chimica Acta, 1960 , 43, 2188–2197. Link[1]

-

Green, M. L. H.; Ng, D. K. P. "Cycloheptatriene and -enyl Complexes of the Early Transition Metals." Chemical Reviews, 1995 , 95, 439–473. Link

-

Trost, B. M.; Hachiya, I. "Regio- and Enantioselective Molybdenum-Catalyzed Alkylations." Journal of the American Chemical Society, 1998 , 120, 1104–1105. Link

-

Thermo Fisher Scientific. "Safety Data Sheet: Tricarbonyl(cycloheptatriene)molybdenum." Fisher Scientific, 2021 . Link

Sources

Technical Guide: Spectroscopic Characterization and Reactivity of Cycloheptatriene Molybdenum Tricarbonyl

Executive Summary

Cycloheptatriene molybdenum tricarbonyl [

For researchers in organometallic synthesis and drug development, this complex is not merely a structural curiosity but a critical precursor. Its primary utility lies in its conversion to the tropylium molybdenum tricarbonyl cation

Molecular Architecture & Bonding

Before interpreting spectra, one must understand the symmetry breaking that occurs upon coordination.

-

Hapticity: The molybdenum binds to six carbons of the CHT ring (

).[2] -

Geometry: The

ligand is not planar. The -

Symmetry: While the

fragment suggests local

Experimental Protocol: Synthesis & Purification

Safety Directive: Molybdenum hexacarbonyl (

Synthesis Workflow

The synthesis relies on the thermal displacement of three labile CO ligands by the chelate effect of the triene.

Reagents:

-

Molybdenum hexacarbonyl (

): 1.0 eq[4] -

Cycloheptatriene (

): 10.0 eq (Excess serves as solvent/reactant) -

Solvent: n-Heptane or n-Nonane (High boiling point required)

Step-by-Step Protocol:

-

Preparation: Charge a flame-dried Schlenk flask with

and degassed hydrocarbon solvent under -

Addition: Add freshly distilled cycloheptatriene via syringe.

-

Reflux: Heat the mixture to reflux (approx. 100–120 °C). The solution will darken from colorless to deep red/orange.

-

Monitoring: Monitor CO evolution. Reaction is complete when CO effervescence ceases (approx. 3–6 hours).

-

Isolation: Cool to room temperature. Filter the red precipitate under inert atmosphere.

-

Purification: Recrystallize from hot hexane or sublime under high vacuum if high purity is required.

Process Flow Diagram

Figure 1: Synthetic workflow for the thermal substitution of carbonyls by cycloheptatriene.

Comprehensive Spectroscopic Profile

Infrared Spectroscopy (IR)

The IR spectrum in the carbonyl region is diagnostic. In a perfect

Data Interpretation:

-

High Frequency Band: Symmetric stretch (

). -

Lower Frequency Bands: Asymmetric stretches. The splitting of the lower energy band confirms the non-planar, lower symmetry structure.

| Mode Assignment | Wavenumber (cm⁻¹) in Benzene | Description |

| 1985 | Strong, symmetric CO stretch. | |

| 1915 | Very strong, asymmetric stretch. | |

| 1880 | Very strong, asymmetric stretch. |

Note: Values may shift ±5 cm⁻¹ depending on solvent polarity (e.g.,

Nuclear Magnetic Resonance (NMR)

The coordination of the triene to the electron-rich Mo(0) center results in significant upfield shielding of the ring protons compared to free cycloheptatriene.

H NMR Data (| Proton Environment | Chemical Shift ( | Multiplicity | Structural Insight |

| Olefinic Protons ( | 4.92 – 5.20 | Multiplets | Shielded by metal back-bonding (vs. ~5.3-6.7 ppm in free CHT). |

| Olefinic Protons ( | 3.60 | Multiplet | Central protons of the coordinated triene system. |

| Methylene ( | 2.45 | Multiplet | Protons on the |

| Methylene ( | 3.00 | Multiplet | Exo proton faces away from the metal cone. |

| Carbon Environment | Chemical Shift ( | Assignment |

| Carbonyl (CO) | 216.1 | Characteristic of Mo-CO. Broad due to fluxionality or relaxation. |

| Ring Olefin | 102.7 | Coordinated |

| Ring Olefin | 97.2 | Coordinated |

| Ring Olefin | 60.2 | Coordinated |

| Methylene ( | 27.2 | The |

Mass Spectrometry

-

Parent Ion:

(depending on Mo isotope). -

Fragmentation: Sequential loss of three carbonyls is observed:

, -

Isotope Pattern: Molybdenum has a complex isotope signature (

to

Reactivity: The Hydride Abstraction Pathway

The most critical application of

Reagent: Trityl cation (Triphenylcarbenium hexafluorophosphate,

Reaction Pathway Diagram[5]

Figure 2: Mechanism of hydride abstraction yielding the tropylium molybdenum cation.

Spectroscopic Shift upon Reaction:

Upon conversion to the cation

References

-

Synthesis and IR Characterization

-

NMR and Reactivity Data

-

McNally, J. P.; Cooper, N. J. "An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex." Journal of Chemical Education, 1994, 71(11), 987.[7]

-

-

Photochemical Behavior and Matrix Isolation

-

Structural Data (NIST)

Sources

- 1. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]

- 2. Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa [wolfabio.com]

- 3. Photochemistry of tricarbonyl(1–6-η-cycloheptatriene)-molybdenum in frozen gas matrices at 12 K. Photodissociation of cycloheptatriene and carbon monoxide ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Determination of [1,3,5-C6H3(CH3)3]Mo(CO)3 — Adam Cap [adamcap.com]

- 5. Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF3 Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 8. Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum | C10H8MoO3 | CID 11716002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Molybdenum,tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-cycloheptatriene]- [webbook.nist.gov]

An In-depth Technical Guide to the Fundamental Reactivity of (η⁶-Cycloheptatriene)molybdenum Tricarbonyl

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, electronic structure, and fundamental reactivity of (η⁶-cycloheptatriene)molybdenum tricarbonyl, a versatile organometallic complex. The content herein is curated to provide not only procedural details but also the underlying mechanistic principles and strategic considerations essential for leveraging this reagent in advanced chemical synthesis.

Introduction: A Prototypical Piano Stool Complex

(η⁶-Cycloheptatriene)molybdenum tricarbonyl, with the formula (C₇H₈)Mo(CO)₃, is a red-orange, air-sensitive solid that has served as a cornerstone in the study of organometallic chemistry.[1] While it has no large-scale practical applications, its well-defined structure and predictable reactivity make it an archetypal piano stool complex and an invaluable tool for both mechanistic investigations and as a precursor to more complex molecular architectures.[1] The Mo(CO)₃ fragment, isolobal with a CH⁺ fragment, imparts significant changes to the electronic properties of the cycloheptatriene ligand, unlocking unique reaction pathways not observed in the free organic molecule. This guide will explore the synthesis of this complex, its activation, and its subsequent reactions, providing a framework for its rational application in research.

Synthesis and Structural Characteristics

The preparation of (C₇H₈)Mo(CO)₃ is a straightforward thermal reaction involving the displacement of three carbon monoxide ligands from molybdenum hexacarbonyl by cycloheptatriene.[1]

Reaction: C₇H₈ + Mo(CO)₆ → (C₇H₈)Mo(CO)₃ + 3 CO[1]

The molybdenum atom coordinates to six carbon atoms of the cycloheptatriene ring in an η⁶ fashion, leaving the methylene group (C7) uncoordinated and projecting away from the metal center.[1] This coordination geometry is often referred to as a "piano stool" structure.

Experimental Protocol: Synthesis of (η⁶-Cycloheptatriene)molybdenum Tricarbonyl

This protocol is adapted from established procedures in the literature.[2]

Materials:

-

Molybdenum hexacarbonyl, Mo(CO)₆ (1.0 g, 3.8 mmol)

-

Cycloheptatriene (freshly distilled, 4.0 mL, 38 mmol)

-

Nonane (10 mL)

-

Standard Schlenk line and glassware

-

Nitrogen atmosphere

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add molybdenum hexacarbonyl (1.0 g) and nonane (10 mL).

-

Add an excess of freshly distilled cycloheptatriene (4.0 mL).

-

Heat the reaction mixture to reflux with stirring for 2-3 hours. A key practical consideration is that unreacted Mo(CO)₆ may sublime into the condenser; this should be periodically pushed back into the reaction mixture to ensure complete reaction.[2]

-

After cooling to room temperature, the reaction mixture is filtered to remove any insoluble byproducts.

-

The filtrate is subjected to flash column chromatography on silica gel under a nitrogen atmosphere, eluting with a non-polar solvent such as hexane or a hexane/dichloromethane mixture.

-

The solvent is removed from the collected fractions under reduced pressure to yield (C₇H₈)Mo(CO)₃ as a red solid. Typical yields are in the range of 30-45%.[2]

Characterization Data: A summary of the key physical and spectroscopic data for (C₇H₈)Mo(CO)₃ is provided in the table below.

| Property | Value | Reference |

| Appearance | Red-orange solid | [1] |

| Melting Point | 100–101 °C | [1] |

| ¹H NMR (C₆D₆, δ) | 2.45 (m), 3.00 (m), 3.60 (t), 4.92 (m), 5.2 (m) ppm | [2] |

| ¹³C NMR (C₆D₆, δ) | 102.7, 97.2, 60.2, 27.2, 216.1 (CO) ppm | [2] |

| IR (benzene, ν_CO) | 1984, 1915, 1887 cm⁻¹ | [2] |

The three distinct CO stretching frequencies in the IR spectrum are consistent with the pseudo-Cₛ symmetry of the complex.[2]

Core Reactivity: Activation via Hydride Abstraction

The fundamental reactivity of (C₇H₈)Mo(CO)₃ is dominated by the transformation of the neutral cycloheptatriene ligand into the aromatic cycloheptatrienyl (tropylium) cation. This is achieved through hydride abstraction from the methylene group of the coordinated cycloheptatriene. The most common reagent for this purpose is a trityl salt, such as triphenylcarbenium hexafluorophosphate or tetrafluoroborate.[1][2]

Reaction: (C₇H₈)Mo(CO)₃ + (C₆H₅)₃C⁺PF₆⁻ → [(η⁷-C₇H₇)Mo(CO)₃]⁺PF₆⁻ + (C₆H₅)₃CH[1]

This reaction is highly efficient and proceeds under mild conditions. The driving force for this transformation is the formation of the stable, aromatic 6π-electron tropylium cation, which remains coordinated to the Mo(CO)₃ fragment in an η⁷ fashion.[2]

The formation of the tropylium complex induces a significant change in the electronic properties at the metal center. The tropylium ligand is a poorer σ-donor and a better π-acceptor than cycloheptatriene.[2] This results in a decrease in electron density at the molybdenum, which is evidenced by a shift of the CO stretching frequencies to higher wavenumbers in the IR spectrum.[2]

Experimental Protocol: Synthesis of [(η⁷-C₇H₇)Mo(CO)₃]⁺PF₆⁻

This protocol is based on established laboratory procedures.[2]

Materials:

-

(C₇H₈)Mo(CO)₃

-

Triphenylcarbenium hexafluorophosphate, [(C₆H₅)₃C]PF₆

-

Dichloromethane (CH₂Cl₂)

-

Schlenk glassware

-

Nitrogen atmosphere

Procedure:

-

Dissolve a weighed amount of (C₇H₈)Mo(CO)₃ in dichloromethane under a nitrogen atmosphere.

-

To this solution, add an equimolar amount of triphenylcarbenium hexafluorophosphate.

-

Stir the solution at room temperature for 30 minutes. The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with several portions of dichloromethane to remove the triphenylmethane byproduct.

-

Dry the product in vacuo to yield [(η⁷-C₇H₇)Mo(CO)₃]⁺PF₆⁻ as a stable, crystalline solid. Yields are typically high (80-90%).[2]

Characterization Data: The following table summarizes the key spectroscopic data for the tropylium complex.

| Spectroscopic Data | Value | Reference |

| ¹H NMR (acetone-d₆, δ) | 6.6 (s) ppm | [2] |

| ¹³C NMR (acetone-d₆, δ) | 101.8 ppm | [2] |

| IR (acetone, ν_CO) | 2076, 2028 cm⁻¹ | [2] |

The singlet in the ¹H NMR spectrum at 6.6 ppm, integrating to seven protons, is a clear indication of the formation of the highly symmetric, aromatic tropylium ring where all protons are chemically equivalent on the NMR timescale.[2]

Reactivity of the Cycloheptatrienyl Molybdenum Tricarbonyl Cation

The generation of the cationic tropylium complex opens up a rich field of reactivity, primarily centered around nucleophilic addition to the seven-membered ring and ligand substitution at the molybdenum center.

Nucleophilic Addition to the Cycloheptatrienyl Ring

The positive charge on the [(η⁷-C₇H₇)Mo(CO)₃]⁺ complex renders the cycloheptatrienyl ring highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction is a powerful tool for the synthesis of functionalized cycloheptatrienes.

General Reaction: [(η⁷-C₇H₇)Mo(CO)₃]⁺ + Nu⁻ → (η⁶-exo-Nu-C₇H₇)Mo(CO)₃

Stereochemistry of Addition: A critical and synthetically useful aspect of this reaction is its high stereoselectivity. Nucleophilic attack occurs exclusively on the face of the ring opposite to the Mo(CO)₃ fragment, resulting in the formation of the exo isomer. This is a general phenomenon in nucleophilic additions to coordinated π-systems and is attributed to the steric bulk of the Mo(CO)₃ group, which effectively blocks the endo face of the ring.

Scope of Nucleophiles: A broad range of nucleophiles can be employed in this reaction, including:

-

Hydride donors: Reagents such as sodium borohydride (NaBH₄) deliver a hydride ion to the tropylium ring, regenerating a cycloheptatriene complex.

-

Carbon nucleophiles: Organometallic reagents (e.g., organolithiums, Grignards), enolates, and stabilized carbanions (e.g., from malonate esters) can be used to form new carbon-carbon bonds.

-

Heteroatom nucleophiles: Alkoxides, amines, and phosphines can also add to the tropylium ring.

Regioselectivity with Substituted Tropylium Rings: In cases where the tropylium ring is substituted, the regioselectivity of nucleophilic attack is governed by the electronic nature of the substituent. For the analogous chromium complexes, electron-donating groups like methoxy direct incoming nucleophiles to specific positions, while electron-withdrawing groups such as methoxycarbonyl also exhibit directing effects. For instance, the methoxycarbonyl group directs methoxide, cyanide, and hydride nucleophiles primarily to the adjacent C2 position.

Ligand Substitution at the Molybdenum Center

The carbonyl ligands on the Mo(CO)₃ fragment can be substituted by other ligands, allowing for the synthesis of a variety of derivatives with modified electronic and steric properties. These reactions can be initiated either thermally or photochemically.

General Reaction: (C₇H₈)Mo(CO)₃ + nL → (C₇H₈)Mo(CO)₃₋ₙLₙ + nCO (where L is a donor ligand, e.g., a phosphine)

For instance, reaction with trimethyl phosphite leads to the displacement of all three carbonyl ligands. Similarly, various sulfur-containing ligands have been shown to displace the cycloheptatriene ligand itself to form complexes of the type MoL₃(CO)₃.

The cationic tropylium complex, [(η⁷-C₇H₇)Mo(CO)₃]⁺, is also a versatile precursor for ligand substitution reactions. For example, reaction with iodide ions leads to the substitution of a CO ligand to form the neutral complex (η⁷-C₇H₇)Mo(CO)₂I.[2] Further reaction with trimethylphosphine can then displace a second carbonyl group. The introduction of phosphine ligands is known to enhance the stability of these complexes.

Safety and Handling

(η⁶-Cycloheptatriene)molybdenum tricarbonyl is an air-sensitive solid and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). Molybdenum hexacarbonyl, the starting material for its synthesis, is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The hydride abstraction reaction using triphenylcarbenium salts should also be performed with care.

Conclusion

(η⁶-Cycloheptatriene)molybdenum tricarbonyl is a foundational complex in organometallic chemistry. Its true synthetic utility is unlocked through a straightforward hydride abstraction to form the corresponding cationic tropylium complex. This electrophilic species undergoes highly stereoselective nucleophilic addition, providing a reliable method for the synthesis of a wide array of exo-substituted cycloheptatriene derivatives. Furthermore, the ability to perform ligand substitution reactions at the molybdenum center adds another dimension to the chemical space accessible from this versatile precursor. A thorough understanding of these fundamental reactivity patterns, as outlined in this guide, is essential for researchers aiming to exploit the full potential of this remarkable organometallic reagent in their synthetic endeavors.

References

-

Wikipedia. Cycloheptatrienemolybdenum tricarbonyl. [Link]

-

Green, M. L. H., & Ng, D. K. P. (1995). Cycloheptatriene and -enyl Complexes of the Early Transition Metals. Chemical Reviews, 95(2), 439–473. [Link]

- Pearson, A. J. (1985). Tricarbonyl(n-cycloheptatriene)iron, -ruthenium and -osmium. In Comprehensive Organometallic Chemistry (Vol. 8, pp. 939-1011). Pergamon.

-

Kane-Maguire, L. A. P., Honig, E. D., & Sweigart, D. A. (1984). Nucleophilic addition to coordinated π-hydrocarbons: mechanistic and synthetic studies. Chemical Reviews, 84(6), 525–573. [Link]

-

Cotton, F. A., McCleverty, J. A., & White, J. E. (1967). Cycloheptatrienemolybdenum(0) Tricarbonyl. Inorganic Syntheses, 9, 121-122. [Link]

-

Woerpel, K. A., & Bergman, R. G. (1994). An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex. Journal of Chemical Education, 71(11), 987. [Link]

-

Semmelhack, M. F., & Hall, H. T. (1974). Nucleophilic addition of carbanions to arene-chromium tricarbonyl complexes. Journal of the American Chemical Society, 96(22), 7091–7092. [Link]

-

Rigby, J. H., & Ateeq, H. S. (1990). The tricarbonyl(tropone)iron complex. A versatile building block for the synthesis of functionalized seven-membered carbocycles. Journal of the American Chemical Society, 112(17), 6442–6443. [Link]

-

Pearson, A. J., & Lai, Y. S. (1988). Stereocontrolled functionalization of the cycloheptatriene ring system by nucleophile addition to (cycloheptatrienyl)iron tricarbonyl cations. Journal of the Chemical Society, Chemical Communications, (7), 442-443. [Link]

-

Kane-Maguire, L. A. P., & Maier, N. A. (1971). Cycloheptatriene and tropylium metal complexes. Part VIII. A study of directive effects in nucleophilic addition to substituted tricarbonyltropyliumchromiums. Journal of the Chemical Society C: Organic, 1641-1644. [Link]

Sources

Cycloheptatriene Molybdenum Tricarbonyl: Thermal Stability and Decomposition Dynamics

[1][2]

Executive Summary: The "Labile" Molybdenum Source

Cycloheptatriene molybdenum tricarbonyl [

For researchers in drug development—specifically those designing Carbon Monoxide Releasing Molecules (CORMs) or radio-pharmaceuticals —this compound is the preferred scaffold for installing the bioactive

Physicochemical Profile

The thermal behavior of (CHT)Mo(CO)₃ is defined by its "piano-stool" geometry, where the molybdenum center is coordinated to three carbonyls and one

Table 1: Physicochemical & Thermal Properties

| Property | Value / Characteristic | Context for Research |

| Formula | MW: 272.11 g/mol | |

| Appearance | Red-orange crystalline solid | Darkens upon decomposition/oxidation.[1][2] |

| Melting Point | 100–101 °C (Decomposes) | Critical Limit: Do not heat >90 °C during drying.[1][2] |

| Solubility | Soluble in non-polar solvents (Benzene, | Insoluble in water; lipophilic precursor.[1][2] |

| Oxidation State | Mo(0) | Susceptible to oxidation to Mo(VI) oxides in air.[1][2] |

| Decomposition Onset | Rapid CO release occurs at this threshold.[1][2] | |

| Ligand Hapticity | The methylene ( |

Thermal Decomposition Dynamics

The utility of (CHT)Mo(CO)₃ lies in its controlled instability.[1][2] Its decomposition is not a single event but a competing set of pathways dependent on phase (solid vs. solution) and the presence of incoming ligands.[1][2]

Thermodynamic Profile

-

Solid State: The compound is metastable.[1][2] At 100–101 °C , the crystal lattice collapses, coinciding with the irreversible dissociation of CO and the CHT ligand.[1][2] The residue is typically a mixture of molybdenum carbides (

) and oxides ( -

Solution Phase: The Mo-CHT bond is significantly weaker than the Mo-CO bond.[1][2] In coordinating solvents (e.g., THF, Acetonitrile) or in the presence of nucleophiles (L), the decomposition is actually a ligand exchange reaction that proceeds at temperatures as low as 25–40 °C .[1][2]

Mechanism of Decomposition

The decomposition follows a dissociative pathway.[1][2] The large cycloheptatriene ring creates steric strain and is electronically poorer as a

Figure 1: Thermal Decomposition & Ligand Substitution Pathways

Caption: Pathways for thermal activation. The "Green" path (Substitution) is the desired route for drug synthesis; the "Grey" path is thermal failure.[1][2]

Experimental Protocols

Synthesis of (CHT)Mo(CO)₃

Objective: Prepare high-purity precursor from Mo(CO)₆.[1][2] Principle: Thermally induced ligand substitution driven by the volatility of CO.[1][2]

Reagents:

Protocol:

-

Setup: Flame-dry a 100 mL Schlenk flask. Equip with a reflux condenser and inert gas (Ar/N₂) inlet.[1][2]

-

Mixing: Charge flask with Mo(CO)₆, CHT, and solvent under Argon.

-

Reaction: Reflux the mixture (Bath temp: 110–120 °C) for 6–8 hours .

-

Isolation: Cool to room temperature. Filter the red crystals under inert atmosphere (Schlenk filtration).[1][2]

-

Purification: Wash with cold pentane to remove unreacted CHT.[1][2]

-

Drying: Dry under high vacuum at room temperature . Do not heat.

Handling & Storage (Self-Validating System)

To ensure the compound has not decomposed before use, apply this visual check:

Applications in Drug Development (CORMs)

While (CHT)Mo(CO)₃ is too lipophilic and unstable for direct administration, it is the primary "CO-loading" reagent for synthesizing water-soluble CORMs.[1][2]

The "Mo(CO)₃ Transfer" Protocol

In drug design, researchers attach the

-

Why use (CHT)Mo(CO)₃? It allows the reaction to proceed at mild temperatures (25–50 °C) .[1][2] Using Mo(CO)₆ would require harsh reflux (>100 °C), which often degrades sensitive biological ligands.[1][2]

-

Mechanism: The CHT ligand acts as a "placeholder" that leaves cleanly, allowing the target drug molecule to occupy the three facial coordination sites.[1][2]

Figure 2: Synthesis of Bioactive CORMs

Caption: The "Soft Transfer" method. (CHT)Mo(CO)₃ enables the attachment of CO-releasing cores to heat-sensitive drugs.[1][2]

Safety & Toxicology

Hazard Profile:

-

Carbon Monoxide Release: Upon decomposition (>100 °C), the compound releases 3 equivalents of CO.[1][2] In a closed vial, this can pressurize the vessel and present an inhalation hazard upon opening.[1][2]

-

Molybdenum Toxicity: While less toxic than heavy metals like Hg or Pb, Mo compounds can interfere with copper metabolism.[1][2]

-

Pyrophoricity: Finely divided decomposition residues (Mo carbides) can be pyrophoric.[1][2]

Mitigation:

References

-

Synthesis & Properties: Cotton, F. A., et al. "Cycloheptatrienemolybdenum(0) Tricarbonyl."[1][2][5] Inorganic Syntheses, Vol. 9, 1967.[1][2] Link[1][2][4]

-

Photochemistry & Mechanism: Hooker, R. H., & Rest, A. J.[1][2] "Photochemistry of tricarbonyl(η-cycloheptatriene)molybdenum in frozen gas matrices." Journal of the Chemical Society, Dalton Transactions, 1984.[1][2] Link[1][2]

-

CORM Applications: Motterlini, R., et al. "Carbon Monoxide-Releasing Molecules: Characterization of Biochemical and Vascular Activities."[1][2] Circulation Research, 2002.[1][2] (Contextual grounding for Mo(CO)3 usage). Link[1][2]

-

Thermal Analysis Data: National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69.[1][2] "Molybdenum, tricarbonyl(1,3,5-cycloheptatriene)-".[1][2][3][5][6] Link[1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum | C10H8MoO3 | CID 11716002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa [wolfabio.com]

- 4. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Molybdenum,tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-cycloheptatriene]- [webbook.nist.gov]

Methodological & Application

Application Note: High-Yield Synthesis of Tricarbonyl(η⁶-cycloheptatriene)molybdenum(0)

Abstract & Core Directive

This guide details the synthesis of Tricarbonyl(η⁶-cycloheptatriene)molybdenum(0) , a pivotal precursor in organomolybdenum chemistry. Unlike rigid textbook procedures, this protocol emphasizes the thermodynamic and kinetic drivers required to displace carbon monoxide (CO) from the stable Molybdenum Hexacarbonyl [Mo(CO)₆] parent.

The method relies on thermal substitution in a high-boiling non-polar solvent. The resulting red-orange complex is air-sensitive in solution but moderately stable in solid form, serving as a versatile "labile ligand" source for accessing advanced molybdenum phosphine or isocyanide complexes.

Scientific Integrity & Reaction Logic

The Mechanistic Driver

The synthesis is a ligand substitution reaction where three monodentate carbonyl ligands are replaced by one tridentate (η⁶) cycloheptatriene ligand.

Expert Insight:

-

Entropic Drive: The reaction is entropically favored (2 molecules

4 molecules). However, the Mo-CO bond is strong. High thermal energy is required to dissociate the first CO ligand, which is the rate-determining step. -

Solvent Choice: We utilize n-heptane or nonane . Lower boiling solvents (like THF) do not reach the temperature required to efficiently drive off CO, leading to incomplete conversion. High-boiling ethers (diglyme) are hard to remove. Non-polar alkanes allow the product to precipitate upon cooling, simplifying isolation.

-

The "Piano Stool" Geometry: The product adopts a pseudo-octahedral "piano stool" geometry. This steric protection renders the complex relatively stable, but the triene ligand is still labile enough to be displaced by stronger

-donors later.

Self-Validating Workflow

The protocol includes "Checkpoints" where the user can visually verify success:

-

Checkpoint A (Reflux): Evolution of gas (CO) and color change from colorless to deep red.

-

Checkpoint B (Cooling): Precipitation of red crystals. If the solution remains dark with no crystals, decomposition occurred (likely O₂ leak).

Safety & Pre-requisites

CRITICAL WARNING:

-

Carbon Monoxide (CO): This reaction generates stoichiometric quantities of CO gas. Must be performed in a high-efficiency fume hood.

-

Molybdenum Hexacarbonyl: Highly volatile and toxic. Avoid inhalation of dust.[1][2][3][4][5]

-

Schlenk Technique: Strict anaerobic conditions are required. The product oxidizes rapidly in solution if exposed to air.

Experimental Protocol

Reagents & Equipment Table

| Reagent / Material | Quantity (Scale) | Role | Purity / Prep |

| Molybdenum Hexacarbonyl [Mo(CO)₆] | 2.64 g (10 mmol) | Metal Precursor | Used as received; sublime if old/discolored. |

| Cycloheptatriene (C₇H₈) | 10.0 mL (~96 mmol) | Ligand (Excess) | Distill before use to remove polymers. |

| n-Heptane (or Nonane) | 50 mL | Solvent | Dried over Na/Benzophenone, degassed. |

| Pentane | 30 mL | Wash Solvent | Degassed, kept cold (-20°C). |

| Schlenk Flask | 100 mL | Reactor | Flame-dried, N₂ purged. |

| Reflux Condenser | 1 unit | Vapor containment | Connected to N₂ bubbler (oil). |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Assembly: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a Schlenk line (N₂/Vacuum manifold) via an oil bubbler.

-

Inerting: Cycle the apparatus 3 times (Vacuum/N₂) to remove all oxygen and moisture.

-

Loading: Under a positive flow of N₂, add Mo(CO)₆ (2.64 g) .

-

Solvent Addition: Syringe in n-heptane (40 mL) and cycloheptatriene (10 mL) .

-

Note: A large excess of ligand (C₇H₈) is used to push the equilibrium forward and prevent metallic Mo mirror formation.

-

Phase 2: Thermal Substitution

-

Reflux: Heat the mixture to a gentle reflux (approx. 100°C for heptane).

-

Observation: The white Mo(CO)₆ will dissolve. The solution will turn yellow, then orange, and finally a deep red-black.

-

-

Duration: Reflux for 6–8 hours .

-

Endpoint: Monitor the oil bubbler.[6] Gas evolution (CO) should cease or slow significantly.

-

Expert Tip: Do not overheat or reflux for >12 hours, as this promotes decomposition to molybdenum metal (black mirror).

-

Phase 3: Isolation & Purification

-

Cooling: Remove heat and allow the flask to cool slowly to room temperature. Then, place the flask in a freezer (-20°C) for 2 hours.

-

Result: Deep red crystals will precipitate.

-

-

Filtration: Filter the cold mixture under N₂ using a Schlenk frit or cannula filtration.

-

Filtrate: The supernatant contains excess cycloheptatriene and unreacted Mo(CO)₆.

-

-

Washing: Wash the red solid with cold pentane (2 x 10 mL) to remove residual high-boiling solvent and unreacted ligand.

-

Drying: Dry the solid under high vacuum (0.1 mmHg) for 1 hour.

-

Caution: Mo(CO)₆ is volatile. If unreacted starting material is present, it may sublime into your trap during this step.[6]

-

Phase 4: Sublimation (Optional High-Purity Step)

For analytical-grade purity, sublime the crude red solid at 80–90°C under high vacuum (<0.01 mmHg).

Visualization: Workflow & Mechanism

Synthesis Workflow Diagram

Caption: Step-by-step inert atmosphere workflow for the synthesis of (η⁶-C₇H₈)Mo(CO)₃.

Mechanistic Pathway

Caption: Ligand substitution mechanism driven by thermal CO dissociation and the chelate effect.

Characterization & Data Analysis

The following data confirms the identity of the product.

| Technique | Parameter | Expected Value | Interpretation |

| Appearance | Visual | Red-Orange Crystals | High purity; dark/black indicates decomposition. |

| IR Spectroscopy | 1985 (s), 1915 (s), 1880 (s) cm⁻¹ | Characteristic tricarbonyl pattern ( | |

| ¹H NMR | Chemical Shift ( | 6.0 - 4.0 ppm region (Multiplets) | Upfield shift of C₇H₈ protons indicates |

| Melting Point | Thermal | 100–102 °C | Sharp melting point indicates purity. |

Note on NMR: The free cycloheptatriene ligand shows signals around

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Black Precipitate | Thermal decomposition or O₂ leak. | Check N₂ lines. Reduce reflux temp (switch from nonane to heptane). |

| Low Yield | Incomplete reaction or high solubility. | Increase reflux time. Cool to -78°C before filtering. |

| White Crystals in Product | Unreacted Mo(CO)₆. | Sublimation is required.[6] Ensure reflux was vigorous enough to drive off CO. |

References

-

Cotton, F. A.; McCleverty, J. A.; White, J. E. "Cycloheptatrienemolybdenum(0) Tricarbonyl." Inorganic Syntheses, 1967 , 9, 121–122. Link

- King, R. B. "Organometallic Syntheses." Academic Press, 1965, Vol 1. (Standard reference for metal carbonyls).

-

Sigma-Aldrich. "Product Specification: (Cycloheptatriene)molybdenum tricarbonyl."[7] Safety Data Sheet & Specs. Link

-

Wilkes University. "Laboratory Experiment: Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex." Journal of Chemical Education, 1994 , 71(11), 987.[8] Link

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. fishersci.com [fishersci.com]

- 3. ereztech.com [ereztech.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa [wolfabio.com]

- 6. scribd.com [scribd.com]

- 7. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]

- 8. chemistry.wilkes.edu [chemistry.wilkes.edu]

cycloheptatriene molybdenum tricarbonyl as a precursor for molybdenum compounds

Application Note: Cycloheptatriene Molybdenum Tricarbonyl [

Abstract

Cycloheptatriene molybdenum tricarbonyl [

The Chemical Advantage: Kinetic Lability vs. Stability

The primary utility of

In contrast, the cycloheptatriene (cht) ligand in Mo(CO)

Key Advantages:

-

Lower Activation Energy: Reactions proceed at 25–60°C rather than refluxing high-boiling solvents.

-

Stereocontrol: The fac-tricarbonyl geometry is pre-organized, often retaining stereochemical integrity in the product.

-

Clean Displacement: The leaving group (cycloheptatriene) is a volatile liquid (bp 115°C) easily removed by vacuum or washing.

Preparation & Purification Protocol

Objective: Synthesis of

Reagents:

-

Molybdenum hexacarbonyl [

] (2.64 g, 10 mmol) -

Cycloheptatriene (CHT) (10 mL, excess)

-

Solvent: Methylcyclohexane or n-Heptane (50 mL)

-

Inert Gas: Argon or Nitrogen

Step-by-Step Methodology:

-

Setup: Equip a 100 mL Schlenk flask with a magnetic stir bar and a reflux condenser topped with an inert gas bubbler.

-

Charging: Under a counter-flow of Argon, add

, the hydrocarbon solvent, and the cycloheptatriene. -

Reaction: Heat the mixture to reflux (approx. 100–110°C).

-

Observation: The solution will turn from colorless to a deep red-orange over 3–6 hours.

-

Endpoint: Monitor IR spectroscopy for the disappearance of the sharp

peak (

-

-

Workup:

-

Cool the solution to room temperature.[2]

-

Concentrate the solution under reduced pressure (remove approx. 50% of solvent).

-

Cool to -20°C to induce crystallization.

-

-

Isolation: Filter the red crystals under inert atmosphere. Wash with cold pentane (

) to remove unreacted CHT. -

Storage: Dry in vacuo. Store in a glovebox or sealed Schlenk tube at 4°C. The compound is moderately air-sensitive and will darken (oxidize) over weeks if exposed to air.

Strategic Application: Ligand Exchange Workflows

The following diagram illustrates the central role of Mo(CO)

Figure 1: Synthetic pathways originating from Cycloheptatriene Molybdenum Tricarbonyl.

Protocol A: Synthesis of Tris(acetonitrile)molybdenum Tricarbonyl

A gateway to chiral catalysts.

-

Dissolve Mo(CO)

(cht) (1.0 g) in degassed acetonitrile (20 mL). -

Stir at room temperature for 1–2 hours.

-

Observation: The red solution turns bright yellow.

-

Remove solvent in vacuo to yield

as a yellow air-sensitive solid. -

Use: This intermediate is often generated in situ immediately prior to adding chiral ligands for catalytic cycles.

Pharmaceutical Application: Regioselective Allylic Alkylation

Context: Molybdenum catalysis is unique in its ability to promote allylic alkylation at the more substituted carbon terminus (branched product), complementary to Palladium catalysis which favors the linear product. This is critical in drug development for constructing quaternary carbon centers (e.g., in oxindole alkaloids).

Mechanism: The Mo(CO)

Data: Regioselectivity Comparison

| Catalyst Precursor | Ligand System | Substrate | Product Ratio (Branched:Linear) | Yield |

| Cinnamyl Carbonate | 1 : 99 | 95% | ||

| Pyridine-amide | Cinnamyl Carbonate | 85 : 15 | 60% (Slow) | |

| Pyridine-amide | Cinnamyl Carbonate | 96 : 4 | 92% |

Note: The CHT precursor allows for milder activation, preserving the integrity of sensitive chiral ligands and improving yield.

Experimental Workflow: Asymmetric Alkylation of 3-Aryloxindoles

-

Catalyst Formation:

-

In a glovebox, combine Mo(CO)

(cht) (10 mol%) with a chiral bis-picolinamide ligand (15 mol%) in THF. -

Stir at 60°C for 30 mins to form the active catalyst (color change red

dark purple).

-

-

Substrate Addition:

-

Add the allylic carbonate (1.2 equiv) and the 3-aryloxindole nucleophile (1.0 equiv).

-

Add base (LiHMDS or NaH, 1.1 equiv) to generate the enolate.

-

-

Reaction: Stir at reflux (THF) for 12 hours.

-

Quench: Dilute with ether and quench with saturated

. -

Result: Formation of the quaternary center at the C3 position of the oxindole with high enantioselectivity (

ee).

Figure 2: Catalytic cycle for Mo-catalyzed asymmetric allylic alkylation.

Troubleshooting & Stability

-

Decomposition: If the red crystals turn brown/black, the complex has oxidized. Recrystallization is rarely effective; resynthesis is recommended.

-

Incomplete Exchange: In Protocol A (MeCN exchange), if the solution remains orange rather than turning yellow, the reaction is incomplete. Gentle warming (40°C) can accelerate the displacement of the CHT ligand.

-

Safety Note: The displaced cycloheptatriene is flammable. Ensure all vacuum traps are properly vented into a fume hood.

References

- Synthesis of Precursor: King, R. B. Organometallic Syntheses; Academic Press: New York, 1965; Vol. 1, p 123. (Standard Protocol Base).

-

Inorganic Syntheses Protocol: Cotton, F. A.; McCleverty, J. A.; White, J. E. "Cycloheptatrienemolybdenum(0) Tricarbonyl".[1][2][3][4][5][6] Inorg. Synth.1967 , 9, 121. Link[1][3]

-

Ligand Exchange Kinetics: Pidcock, A.; Taylor, B. W.[5] "Kinetics of the reaction between trimethyl phosphite and the tricarbonyl(cycloheptatriene) complexes of chromium, molybdenum, and tungsten". J. Chem. Soc.[5] A, 1967 , 877-879. Link[5]

-

Allylic Alkylation Application: Trost, B. M.; Zhang, Y. "Mo-Catalyzed Regio-, Diastereo-, and Enantioselective Allylic Alkylation of 3-Aryloxindoles". J. Am. Chem. Soc.2007 , 129, 14548. Link

-

Tropylium Conversion: Green, M. L. H.; Ng, D. K. P. "Cycloheptatriene and -enyl Complexes of the Early Transition Metals". Chem. Rev.[3]1995 , 95, 439. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 3. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]

- 4. DSpace [kb.osu.edu]

- 5. Ligand displacement reactions. Part II. Kinetics of the reaction between trimethyl phosphite and the tricarbonyl(cycloheptatriene) complexes of chromium, molybdenum, and tungsten - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. americanelements.com [americanelements.com]

Application Notes & Protocols: The Strategic Use of (η⁶-Cycloheptatriene)molybdenum Tricarbonyl in Advanced Organometallic Synthesis

Introduction: A Versatile Gateway to Molybdenum Chemistry

(η⁶-Cycloheptatriene)molybdenum tricarbonyl, (C₇H₈)Mo(CO)₃, is a cornerstone reagent in organometallic synthesis, prized for its unique combination of stability and tunable reactivity. This red-orange, crystalline solid serves not merely as a source of molybdenum but as a versatile synthetic platform.[1][2] Its "piano stool" configuration, where the Mo(CO)₃ moiety is coordinated to six carbons of the cycloheptatriene ring, provides a predictable and well-characterized starting point for complex molecular architectures.[2]

The strategic value of (C₇H₈)Mo(CO)₃ lies in the lability of its ligands. The cycloheptatriene ring can be modified or completely displaced, while the carbonyl ligands are susceptible to substitution, allowing for precise tuning of the metal center's electronic and steric properties. This guide delves into the fundamental transformations of (C₇H₈)Mo(CO)₃, providing not just protocols, but the underlying chemical logic to empower researchers in their synthetic endeavors. It is a key intermediate for synthesizing more complex molybdenum compounds and is widely used in academic research for studying reaction pathways and electronic structures.[1][3]

| Property | Value |

| Chemical Formula | C₁₀H₈MoO₃[2][4] |

| Molar Mass | ~272.12 g/mol [2] |

| Appearance | Red-orange crystalline solid[1][2] |

| Melting Point | 100-101 °C (with decomposition)[2][5] |

| Solubility | Soluble in nonpolar organic solvents; insoluble in water[2][5] |

| CAS Number | 12125-77-8[1][4] |

Core Synthetic Transformations

The utility of (C₇H₈)Mo(CO)₃ stems from a series of well-defined, high-yielding reactions that modify the complex in predictable ways. We will explore the synthesis of the parent compound, its conversion to the aromatic tropylium cation, and subsequent derivatization.

The Foundational Synthesis: Accessing (η⁶-C₇H₈)Mo(CO)₃

Causality of Method: The direct thermal reaction of molybdenum hexacarbonyl with cycloheptatriene is the most efficient route to synthesize the title compound.[2] Mo(CO)₆ is a stable and commercially available source of Mo(0). The cycloheptatriene acts as both a reactant and, when used in excess, a high-boiling solvent, facilitating the displacement of three CO ligands. Using a high-boiling, inert solvent like nonane is also effective and prevents the need for large excesses of the triene.[6] This substitution is entropically driven by the release of gaseous carbon monoxide.

Caption: Workflow for the synthesis of (η⁶-C₇H₈)Mo(CO)₃.

Protocol 1: Synthesis of (η⁶-Cycloheptatriene)molybdenum Tricarbonyl

-

Safety: This procedure must be conducted in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar). Molybdenum hexacarbonyl is toxic, and heating the reaction releases carbon monoxide, a toxic gas.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

-

To a 100 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add molybdenum hexacarbonyl (1.0 g, 3.8 mmol), cycloheptatriene (4.0 mL, 38 mmol), and nonane (10 mL).[6]

-

With stirring, heat the mixture to reflux for 2-3 hours.[6] The solution will turn from colorless to deep orange/red as the product forms.

-

After the reaction period, cool the flask to room temperature, which may cause some of the product to precipitate. Further cooling in an ice bath can increase precipitation.

-

Filter the crude product via suction filtration. The solid can be purified by column chromatography on silica gel or alumina using a nonpolar eluent like hexanes.

-

Evaporate the solvent under reduced pressure to yield the product as red-orange crystals.

The Key Activation Step: Hydride Abstraction to Form [(η⁷-C₇H₇)Mo(CO)₃]⁺

Causality of Method: The transformation of the neutral η⁶-cycloheptatriene complex to the cationic η⁷-cycloheptatrienyl (tropylium) complex is the most powerful application of this system. This is achieved via hydride abstraction using a strong carbocation reagent, typically triphenylcarbenium (trityl) hexafluorophosphate or tetrafluoroborate.[2][6] This reaction is driven by the formation of the stable triphenylmethane and the highly stable, aromatic 6π-electron tropylium cation. This cation is now an electrophilic species, primed for reaction with a wide array of nucleophiles.

Caption: Mechanism of hydride abstraction to form the tropylium cation.

Protocol 2: Synthesis of [(η⁷-Cycloheptatrienyl)molybdenum Tricarbonyl]⁺[PF₆]⁻

-

Safety: Handle triphenylcarbenium salts with gloves as they are reactive carbocations.[6] The reaction should be performed under an inert atmosphere. Dichloromethane is a volatile solvent and should be handled in a fume hood.

-

Dissolve (η⁶-C₇H₈)Mo(CO)₃ (1.0 g, 3.68 mmol) in 15 mL of dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.[6]

-

To this solution, add an equimolar amount of triphenylcarbenium hexafluorophosphate, [(C₆H₅)₃C]⁺[PF₆]⁻ (1.43 g, 3.68 mmol).

-

Stir the solution at room temperature for 30 minutes. A yellow precipitate will form.[6]

-

Collect the yellow solid by vacuum filtration. Wash the precipitate with several small portions of dry CH₂Cl₂ (3 x 5 mL) to remove the triphenylmethane byproduct.[6]

-

Dry the product in vacuo to yield the bright yellow tropylium salt.

-

Expected Yield: 80-90%[6]

-

Evidence of Transformation (Characterization):

-

IR (acetone): ν(CO) shifts to higher frequencies, ~2076 and 2028 cm⁻¹. This indicates the metal center is more electron-poor due to the positive charge, reducing its ability to back-donate into the CO π* orbitals.[6]

-

¹H NMR (acetone-d₆): The complex multiplets of the C₇H₈ ligand collapse into a single sharp peak at δ 6.6 ppm. This is definitive proof of the formation of the symmetric, aromatic tropylium ring, where all seven protons are chemically equivalent on the NMR timescale.[6]

-

-

Derivatization: Nucleophilic Addition and Ligand Substitution

The true synthetic power of the system is realized by using the tropylium cation as an electrophile. It readily reacts with nucleophiles, which can either add to the ring or, more commonly, substitute a carbonyl ligand, especially with anionic nucleophiles like halides.

Causality of Method: The reaction of [(η⁷-C₇H₇)Mo(CO)₃]⁺ with an iodide source (e.g., NaI) results in the substitution of one CO ligand to form the neutral, 18-electron complex (η⁷-C₇H₇)Mo(CO)₂I.[6] The anionic iodide ligand is a better π-donor than the CO it replaces, which increases the electron density at the molybdenum center. This electronic change can be directly observed via IR spectroscopy. This iodo-complex can then serve as a precursor for further substitutions, for instance with phosphine ligands, which displace the remaining CO ligands or the iodide depending on conditions.[7][8]

Caption: Synthetic pathway from (C₇H₈)Mo(CO)₃ to substituted derivatives.

Protocol 3: Synthesis of (η⁷-Cycloheptatrienyl)molybdenum Dicarbonyl Iodide

-

Safety: Standard laboratory precautions should be followed. Handle all reagents and solvents in a fume hood.

-

Dissolve [(η⁷-C₇H₇)Mo(CO)₃]⁺[PF₆]⁻ (500 mg, 1.18 mmol) in a minimal amount of acetone (~10-15 mL).

-

In a separate flask, dissolve a slight excess of sodium iodide (NaI) (200 mg, 1.33 mmol) in acetone.

-

Add the NaI solution dropwise to the stirred solution of the tropylium salt at room temperature. The solution color will change from yellow to deep green or brown.

-

Stir for 1 hour. Remove the solvent under reduced pressure.

-

The residue can be extracted with dichloromethane and filtered to remove NaPF₆. The product is then isolated by removing the solvent.

-

Expected Yield: Quantitative by NMR[6].

-

Evidence of Transformation (Characterization):

-

IR (acetone): ν(CO) shifts to lower frequencies, ~2011 and 1963 cm⁻¹. This reflects the increased electron density at the metal due to the replacement of a π-accepting CO with a π-donating iodide anion.[6]

-

¹H NMR (acetone-d₆): The tropylium ring protons remain a singlet but shift upfield to δ 5.7 ppm, consistent with a more electron-rich metal center.[6]

-

-

Summary of Spectroscopic Data

The changes in electron density and symmetry throughout this reaction sequence are elegantly tracked by routine spectroscopic methods.

| Complex | Symmetry (approx.) | ¹H NMR (C₇ Signal) | IR ν(CO) (cm⁻¹) | Interpretation |

| (η⁶-C₇H₈)Mo(CO)₃ | Cₛ | Multiplets (δ 2.4-5.2) | 1984, 1915, 1887[6] | Neutral complex, non-aromatic C₇ ring. Three IR bands expected for local C₃ᵥ symmetry of Mo(CO)₃ rotor, often simplified to Cₛ. |

| [(η⁷-C₇H₇)Mo(CO)₃]⁺ | C₃ᵥ | Singlet (~δ 6.6)[6] | 2076, 2028[6] | Cationic complex, aromatic C₇ ring. Higher ν(CO) indicates less back-donation from the electron-poor metal center. |

| (η⁷-C₇H₇)Mo(CO)₂I | Cₛ | Singlet (~δ 5.7)[6] | 2011, 1963[6] | Neutral complex, aromatic C₇ ring. Lower ν(CO) indicates more back-donation due to π-donating I⁻ ligand. |

Safety and Handling

-

General: (C₇H₈)Mo(CO)₃ and its derivatives are air, light, and temperature sensitive.[1] All manipulations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques or in a glovebox.[7]

-

Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin, and is an irritant to the skin, eyes, and respiratory system.[3][9][10]

-

Hazards: Heating the complex can lead to decomposition and the release of highly toxic carbon monoxide gas.[1][3] All reactions involving heating must be conducted in a well-ventilated fume hood.

-

Storage: Store the compound at low temperatures, protected from light, and under an inert gas atmosphere.[1]

-

Disposal: Dispose of waste as metal-containing organic waste according to institutional guidelines.[1]

Conclusion and Outlook

(η⁶-Cycloheptatriene)molybdenum tricarbonyl is a remarkably effective and versatile starting material in organometallic chemistry. The straightforward, high-yielding protocols for its synthesis and subsequent conversion to the activated tropylium cation provide a reliable entry point to a vast range of molybdenum complexes. The ability to systematically tune the electronic properties of the metal center through ligand substitution makes this system invaluable for applications ranging from fundamental mechanistic studies to the development of novel catalysts and materials.[1] The principles and protocols outlined in this guide provide the foundation for researchers to confidently exploit the rich chemistry of this important organometallic precursor.

References

- Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa.

- Cycloheptatrienemolybdenum(0)

- CYCLOHEPTATRIENE MOLYBDENUM TRICARBONYL 12125-77-8 wiki - Guidechem.

- Cycloheptatriene molybdenum tricarbonyl - LookChem.

- Cycloheptatrienenmolybdenum tricarbonyl.

- An Advanced Inorganic Laboratory Experiment Using Synthesis and Reactivity of a Cycloheptatriene Molybdenum Complex - Journal of Chemical Educ

- Cycloheptatrienemolybdenum tricarbonyl - Wikipedia.

- Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF₃ Bond - MDPI.

- Molybdenum, tricarbonyl[(1,2,3,4,5,6-η)

- Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF₃ Bond - PMC - NIH.

- Tricarbonyl((1,2,3,4,5,6-eta)

- Ereztech LLC MO5778 Safety D

Sources

- 1. Cycloheptatriene Molybdenum Tricarbonyl丨CAS 12125-77-8 - Wolfa [wolfabio.com]

- 2. Cycloheptatrienemolybdenum tricarbonyl - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Molybdenum,tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-cycloheptatriene]- [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 7. mdpi.com [mdpi.com]

- 8. Syntheses and Characterization of the First Cycloheptatrienyl Transition-Metal Complexes with a M-CF3 Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-cycloheptatriene)molybdenum | C10H8MoO3 | CID 11716002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ereztech.com [ereztech.com]

Application Note: High-Efficiency Olefin Epoxidation using Cycloheptatriene Molybdenum Tricarbonyl

Executive Summary

This application note details the protocol for utilizing Cycloheptatriene Molybdenum Tricarbonyl [

Introduction & Rationale

Molybdenum-catalyzed epoxidation is a cornerstone of organic synthesis, particularly for electron-poor or sterically hindered olefins that resist m-CPBA oxidation. The active species in these reactions are high-valent Mo(VI) oxo-peroxo complexes .

The efficiency of the reaction is often dictated by the "induction period"—the energy and time required to convert the stable Mo(0) precursor into the active Mo(VI) species.

-

The Challenge:

is kinetically inert. Dissociating the first CO ligand requires significant thermal energy ( -

The Solution:

serves as a "smart" pre-catalyst. The

Mechanistic Insight: The Activation Pathway

Understanding the transformation from Pre-Catalyst to Active Catalyst is vital for troubleshooting. The reaction does not proceed via the Mo(0) complex directly; rather, the Mo(0) source undergoes oxidative decarbonylation .

-

Induction: The oxidant (TBHP) attacks the Mo center.

-

Ligand Stripping: The cycloheptatriene (cht) ligand and CO ligands are displaced.

-

Oxidation: Mo(0) is oxidized to Mo(VI).

-

Active Species Formation: Formation of the butterfly-type

complex (Mimoun-type or Sharpless-type species).

Figure 1: Catalyst Activation and Catalytic Cycle

Caption: Activation of (cht)Mo(CO)₃ by TBHP to generate the active Mo(VI) peroxo species, followed by the oxygen transfer cycle.

Experimental Protocols

Pre-requisites & Materials[4][7]

-

Pre-catalyst:

(Commercially available or synthesized via Protocol 4.3). -

Oxidant: Anhydrous tert-butyl hydroperoxide (TBHP), 5.5 M in decane.

-

Critical Note: Avoid aqueous TBHP (70% in water). Water coordinates strongly to Mo(VI), inhibiting the coordination of the olefin and deactivating the catalyst.

-

-

Solvent: 1,2-Dichloroethane (DCE), Dichloromethane (DCM), or Toluene. Dried over molecular sieves.

-

Atmosphere: Nitrogen or Argon (essential during the induction phase).

Standard Epoxidation Protocol (General Olefin)

Target Scale: 10 mmol Substrate

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Flush with

. -

Charging: Add

(27 mg, 0.1 mmol, 1 mol% ) and the olefin substrate (10 mmol) to the flask. -

Solvent: Add 20 mL of dry 1,2-Dichloroethane (DCE). The solution should appear red/orange.

-

Oxidant Addition: Add TBHP in decane (2.2 - 3.0 equiv, 22-30 mmol) dropwise via syringe over 5 minutes.

-

Observation: The solution color will shift from red-orange to bright yellow or pale yellow as the Mo(0) is oxidized to Mo(VI). This signals the end of the induction period.

-

-

Reaction: Heat the mixture to mild reflux (

C for DCE) or -

Quench: Once conversion plateaus, cool to room temperature. Add aqueous saturated

(sodium sulfite) to quench excess peroxide. Caution: Exothermic. -

Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Note: Epoxides can be acid-sensitive; consider buffering silica with 1%

).

Synthesis of Pre-Catalyst (If Commercial Stock Unavailable)

If fresh catalyst is required for maximum activity:

-

Reflux

(2.64 g, 10 mmol) in Cycloheptatriene (10 mL) and Methylcyclohexane (40 mL) for 8 hours under Argon. -

The solution turns deep red.

-

Cool, filter the red precipitate, wash with cold pentane, and dry in vacuo. Store at

C.

Optimization & Critical Parameters

The success of Mo-catalyzed epoxidation relies on balancing the electrophilicity of the metal center with the stability of the oxidant.

Solvent Effects

Chlorinated solvents generally provide higher turnover frequencies (TOF) than coordinating solvents (THF, Ethanol) or aromatics.

| Solvent | Dielectric Constant | Relative Rate | Comments |

| 1,2-Dichloroethane (DCE) | 10.36 | High | Preferred. Good solubility, high boiling point for kinetics. |

| Dichloromethane (DCM) | 8.93 | Medium | Good for volatile epoxides; lower temp limits rate. |

| Toluene | 2.38 | Medium-Low | Competitive |

| THF/Ethanol | Polar | Inert | Strong coordination blocks the active site. Avoid. |

Substrate Scope & Selectivity

Molybdenum catalysts are highly electrophilic. They preferentially epoxidize the most electron-rich double bond.

-

Electron-Rich Olefins (e.g., tri-substituted): Fast reaction, high yield.

-

Electron-Deficient Olefins (e.g., acrylates): Slow reaction, requires higher catalyst loading (2-5 mol%) and temperature.

-

Regioselectivity: In dienes, the more substituted alkene reacts first.

Troubleshooting Guide

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic workflow for evaluating catalyst performance based on visual cues.

Common Failure Modes

-

Water Contamination: If the reaction turns dark blue/green immediately, "Molybdenum Blue" (mixed valence oxides) has formed. This is catalytically inactive. Solution: Ensure glassware is flame-dried and use TBHP in decane.

-

Ligand Inhibition: If the substrate contains amines or phosphines, they will bind to the Mo center and poison the catalyst. Solution: Protect amines as amides or carbamates prior to epoxidation.

Safety & Handling

-

Toxicity: Molybdenum carbonyls are sources of Carbon Monoxide (CO). All weighing and reactions must be performed in a functioning fume hood.

-

Peroxides: TBHP is an organic peroxide. Never distill the reaction mixture to dryness without first quenching peroxides with reductant (sulfite/thiosulfate).

-

Storage: Store

under inert gas in a freezer. It slowly decomposes in air at room temperature, turning black.

References

-

Synthesis of Pre-Catalyst: F. A. Cotton, J. A.[1] McCleverty, J. E. White, "Cycloheptatrienemolybdenum(0) Tricarbonyl," Inorganic Syntheses, 1967, Vol. 9, pp. 121–122.[1] Link[1]

-

Mechanistic Foundation: Sharpless, K. B., et al. "Mechanism of the molybdenum and vanadium catalyzed epoxidation of olefins by alkyl hydroperoxides." Journal of the American Chemical Society, 1977, 99(6), 1990–1992. Link

-

Comparative Catalysis: Thiel, W. R. "Molybdenum based catalysts for the epoxidation of olefins."[2][3][4][5] Coordination Chemistry Reviews, 2003. (General review of Mo-peroxo species). Link

-

Application in Synthesis: Nelson, D. J., et al. "Molybdenum-Catalyzed Epoxidation of Alkenes." Catalysts, 2019, 9(1),[3][4] 31. Link

Sources

Application Notes & Protocols: Cycloheptatriene Molybdenum Tricarbonyl for the Hydroformylation of Alkenes

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Molybdenum-Based Approach to a Cornerstone Reaction